BAY-588 is an inactive control probe for BAY-876 (catalog no. SML1774). BAY-876 is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1.
BAY-588
CAS No.:
Cat. No.: VC0520515
Molecular Formula: C27H25F4N5O2
Molecular Weight: 527.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H25F4N5O2 |
---|---|
Molecular Weight | 527.5 g/mol |
IUPAC Name | 4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide |
Standard InChI | InChI=1S/C27H25F4N5O2/c1-14-22(34-25(38)19-12-21(24(32)37)33-20-11-17(28)9-10-18(19)20)23(27(29,30)31)35-36(14)13-15-5-7-16(8-6-15)26(2,3)4/h5-12H,13H2,1-4H3,(H2,32,37)(H,34,38) |
Standard InChI Key | DNGZBWVQLFNTRT-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1CC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N |
Canonical SMILES | CC1=C(C(=NN1CC2=CC=C(C=C2)C(C)(C)C)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N |
Appearance | Solid powder |
Introduction
Property | Value |
---|---|
Chemical Name | BAY-588 |
CAS Number | 1799759-24-2 |
Molecular Formula | C27H25F4N5O2 |
Molecular Weight | 527.51 |
Storage Temperature | -20°C |
Shelf Life | 3 years |
SMILES Notation | O=C(N)C=1N=C2C=C(F)C=CC2=C(C1)C(=O)NC=3C(=NN(C3C)CC4=CC=C(C=C4)C(C)(C)C)C(F)(F)F |
Biological Activity and Function
BAY-588 is specifically described as an inactive control probe of BAY-876, which functions as an inhibitor of glucose transporter 1 (GLUT1) . This designation is significant for understanding its biological purpose and application in research settings. While BAY-876 actively inhibits glucose transport through GLUT1, BAY-588 serves as a structurally related but functionally inactive compound that researchers can use to validate experimental findings. This relationship between active and inactive compounds is fundamental to pharmaceutical research, where establishing the specificity of drug effects is crucial for understanding mechanisms of action and potential therapeutic applications.
The inactive nature of BAY-588 makes it valuable in research protocols for multiple purposes. It can be used to validate the specificity of observed effects from the active compound BAY-876, helping researchers distinguish between target-specific effects and potential off-target activities. Additionally, it can serve as a negative control in assays measuring glucose transport inhibition, establishing baseline measurements in experimental protocols. The compound can also help rule out non-specific binding or off-target effects that might otherwise confound research findings. These functions collectively enhance the reliability and interpretability of research involving glucose transport inhibitors.
In the broader context of glucose transporter biology, control compounds like BAY-588 contribute to the detailed understanding of how these transporters function and how they might be targeted therapeutically. The glucose transporter family plays crucial roles in cellular metabolism, and their dysregulation is implicated in various diseases including diabetes and cancer. By providing a means to validate experimental findings related to these transporters, BAY-588 indirectly contributes to the development of potential therapeutic approaches for these conditions. The specific structural features that render BAY-588 inactive compared to BAY-876 may also provide insights into the structure-activity relationships governing glucose transporter inhibition.
Comparison with Related Compounds
In the broader context of glucose transporter inhibitors, there are several compounds that target different GLUT subtypes with varying degrees of selectivity. These include compounds like BAY-876 (GLUT1 inhibitor) and potentially others targeting GLUT4 or multiple GLUT subtypes simultaneously. Each of these compounds may have corresponding control probes like BAY-588, forming pairs that enable precise experimental validation. The development of such compound pairs represents a sophisticated approach to pharmacological research, where both positive and negative controls are designed with structural similarities to enhance experimental reliability.
The comparative properties of BAY-588 and related compounds can be summarized in the following table:
Compound | Function | Target | Research Application |
---|---|---|---|
BAY-588 | Inactive control probe | N/A | Experimental validation, negative control |
BAY-876 | Active inhibitor | GLUT1 | Glucose transport inhibition studies |
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